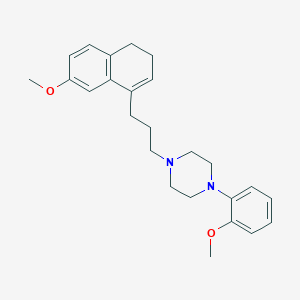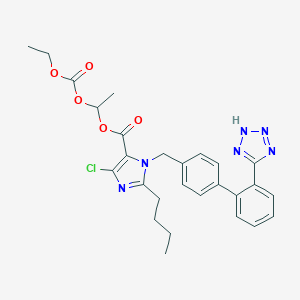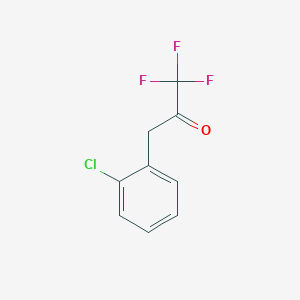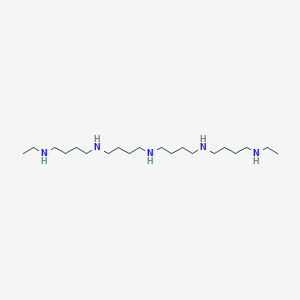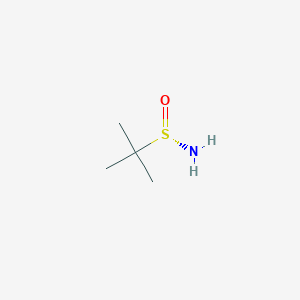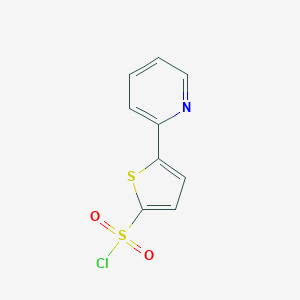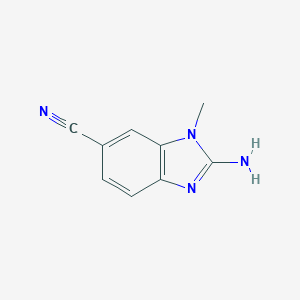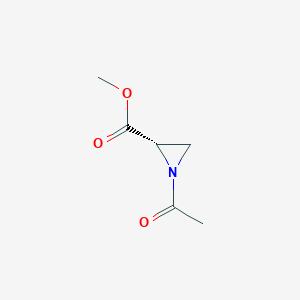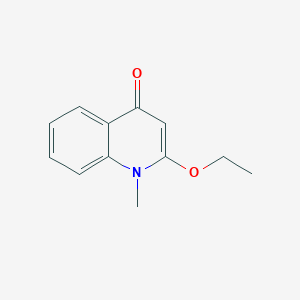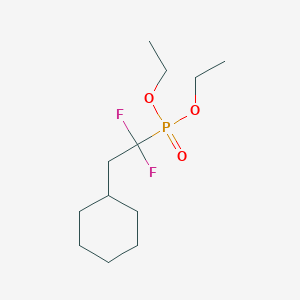
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane, also known as DEFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFCH is a cyclic organophosphate compound that contains two ethoxy groups, two difluoroethyl groups, and a cyclohexane ring.
Wissenschaftliche Forschungsanwendungen
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been widely studied for its potential applications in various fields. One of its primary uses is as a reagent in organic synthesis. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can be used as a phosphorylating agent to introduce a phosphorus group into organic compounds. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been studied for its potential as a pesticide, as it exhibits insecticidal properties. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has also been studied for its potential as a nerve agent antidote, as it can react with nerve agents to form less toxic products.
Wirkmechanismus
The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the phosphorylation of hydroxyl groups in organic compounds. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with the hydroxyl groups in enzymes, leading to the inhibition of enzyme activity. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with nerve agents such as sarin and soman, leading to the formation of less toxic products.
Biochemische Und Physiologische Effekte
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to have insecticidal properties, making it a potential pesticide. In vivo studies have shown that (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can cross the blood-brain barrier and accumulate in the brain, leading to potential neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has several advantages for use in lab experiments. It is a cost-effective and efficient reagent for introducing a phosphorus group into organic compounds. Additionally, it exhibits insecticidal properties, making it a potential pesticide. However, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has some limitations. It can be hazardous to handle, and precautions must be taken to ensure the safety of researchers. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with hydroxyl groups in biological molecules, leading to potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane. One area of research is the development of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane-based pesticides. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. Additionally, further research is needed to fully understand the neurotoxic effects of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane and its potential as a nerve agent antidote. Finally, research is needed to develop safer and more efficient methods for handling and synthesizing (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane.
Synthesemethoden
The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the reaction of cyclohexanone with difluoroacetic acid and diethyl chlorophosphate. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified through distillation. The yield of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane obtained through this method is high, making it a cost-effective and efficient method for producing (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane.
Eigenschaften
IUPAC Name |
(2-diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDAZSHVIUFTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1CCCCC1)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
